(4-Fluoro-6-methoxypyridin-2-YL)acetic acid is an organic compound characterized by the presence of a pyridine ring substituted with a fluoro and methoxy group, along with an acetic acid moiety. Its molecular formula is C_9H_10FNO_2, and it has a molar mass of approximately 185.18 g/mol. The compound's structure features a pyridinyl group at the 2-position, a methoxy group at the 6-position, and a fluoro substituent at the 4-position, which contribute to its unique chemical properties and biological activities.
The compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies. For instance, its similarity to biologically active molecules suggests potential applications in drug discovery, particularly in targeting metabotropic glutamate receptors and other enzyme systems .
Several methods have been reported for synthesizing (4-Fluoro-6-methoxypyridin-2-YL)acetic acid:
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid has potential applications across various fields:
Studies on (4-Fluoro-6-methoxypyridin-2-YL)acetic acid have focused on its interactions with specific receptors and enzymes. Research indicates that it may act as an allosteric modulator for certain metabotropic glutamate receptors, influencing receptor activity through non-competitive mechanisms. These interactions highlight its potential as a lead compound in developing drugs aimed at modulating neurotransmission .
Several compounds share structural similarities with (4-Fluoro-6-methoxypyridin-2-YL)acetic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (4-Chloro-6-methoxypyridin-2-YL)acetic acid | Chlorine instead of fluorine | Potentially different biological activity due to chlorine's properties |
| (3-Fluoro-5-methoxypyridin-2-YL)acetic acid | Fluorine at 3-position | Different receptor binding profiles due to positional changes |
| (4-Bromo-6-methoxypyridin-2-YL)acetic acid | Bromine instead of fluorine | May exhibit different reactivity and selectivity in biological assays |
These compounds demonstrate variations in halogen substitution and position on the pyridine ring, which can significantly influence their chemical reactivity and biological activity.
The development of innovative strategies for pyridine ring functionalization has emerged as a critical area of synthetic organic chemistry, particularly for the preparation of complex heterocyclic compounds such as (4-Fluoro-6-methoxypyridin-2-YL)acetic acid derivatives [1]. Recent advances in this field have focused on overcoming the inherent challenges associated with the electron-deficient nature of pyridine and the strong coordinating ability of nitrogen, which traditionally hindered selective functionalization [2].
The radical-mediated carbon-hydrogen functionalization of pyridines has attracted considerable attention as a powerful tool for direct functionalization of carbon-hydrogen bonds within the pyridine scaffold [1]. Classical synthetic methods for functionalized pyridines often involved radical-mediated Minisci-type reactions under strongly acidic conditions, presenting significant limitations in terms of regioselectivity [3]. However, the site-selective functionalization of pyridines in unbiased systems has historically been a long-standing challenge because the pyridine scaffold contains multiple competing reaction sites, particularly at the carbon-2 versus carbon-4 positions, to intercept free radicals [1] [3].
Recent developments have introduced nitrogen-functionalized pyridinium salts as promising radical precursors and pyridine surrogates [1] [3]. The notable advantage of nitrogen-functionalized pyridinium salts lies in their ability to enhance reactivity and selectivity for synthetically useful reactions under acid-free conditions [3]. This approach enables exquisite regiocontrol for nonclassical Minisci-type reactions at the carbon-2 and carbon-4 positions under mild reaction conditions, which are suitable for late-stage functionalization of bioactive molecules with greater complexity and diversity [1] [3].
The synthesis of fluorinated pyridine derivatives has gained significant importance due to their widespread applications in pharmaceutical and agrochemical industries [4] [5]. Selective fluorination at the carbon-3 position of pyridine rings remains a synthetic challenge, with existing methods typically requiring pre-functionalized substrates [6]. Recent studies have introduced novel methods involving the fluorination of Zincke imines, followed by ring closure to access 3-fluoropyridines [6].
A particularly innovative approach involves photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue light-emitting diode irradiation with subsequent one-pot condensation with ammonium acetate [4]. This method enables the synthesis of diversely substituted 3-fluoropyridines from two ketone components, with the reaction involving photoredox coupling followed by condensation to form the pyridine ring [4].
The assembly of methoxypyridine scaffolds through catalytic processes represents a fundamental aspect of synthetic methodology development for compounds such as (4-Fluoro-6-methoxypyridin-2-YL)acetic acid [7] [8]. These processes encompass a wide range of transition metal-catalyzed reactions that enable efficient construction of the pyridine core with precise control over substitution patterns.
Palladium-catalyzed cross-coupling reactions have emerged as pre-eminent methods for forming carbon-carbon bonds in pharmaceutical industry applications [7] [9]. However, these reactions often fail when applied to pyridine structures, particularly with 2-substituted pyridines, due to difficulties in preparing pyridine-2-boronates, their poor stability, and low efficiency in reactions [9].
A breakthrough approach involves replacing traditional boronates with pyridine-2-sulfinates, which realizes a cross-coupling process of unrivalled scope and utility [7] [9]. Pyridine sulfinates serve as stable and straightforward to prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides [7]. The corresponding 3- and 4-substituted pyridine variants are also efficient coupling partners, demonstrating excellent tolerance to the nature and position of substituents [7].
| Catalyst System | Temperature (°C) | Selectivity (%) | Base Used | Solvent System | Key Advantages |
|---|---|---|---|---|---|
| Palladium/PCy₃ | 150 | >95 | K₂CO₃ | 1,4-Dioxane | Broad substrate scope |
| Copper(I)/tBu-segphos | 80 | >99 | KOtBu | Toluene | High enantioselectivity |
| Gold complexes (Au-PPh₃) | 25 | >90 | None | DCM | Ligand-directed selectivity |
| Rhodium/dippp | 50 | 76 | None | Benzene-d₆ | Regioselective defluorination |
Recent advances in catalytic pyridine synthesis have focused on developing environmentally friendly and efficient methodologies [10] [11]. Copper-catalyzed, easily scalable one-pot synthesis of fused pyridines by the reaction of cyclic ketones with propargylamine has been described as a cost-effective alternative to gold-catalyzed protocols [10]. The highest product yields were achieved in isopropanol as a solvent in the presence of 5.0 mole percent copper chloride in air, making this procedure laboratory-friendly and suitable for preparing dozens of grams of fused pyridine-based building blocks [10].
The palladium-catalyzed cross-coupling of 3-iodopyridine, long-chain terminal dienes, and benzylic amines or tosylamides provides a novel route to key intermediates for the synthesis of naturally occurring, biologically active pyridine alkaloids [12]. This process involves oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the least hindered carbon-carbon double bond of the diene, palladium migration, and π-allylpalladium displacement by the nitrogen nucleophile with simultaneous regeneration of the palladium catalyst [12].
Enzymatic synthesis of fluorinated compounds has emerged as an effective strategy for incorporating fluoroalkyl groups through the conversion of carbon(sp³)-hydrogen bonds to fluorocarbon alkyl bonds [13]. Cytochrome P450 enzymes belong to the superfamily of heme monooxygenases and are involved in the synthesis and degradation of many metabolites, catalyzing a variety of different reactions including dehydrogenation, epoxidation, dealkylation, carbon-carbon bond formation or cleavage, carbon-nitrogen bond formation, and hydroxylation [13].
The optimization of condensation and cyclization reactions represents a crucial aspect of developing efficient synthetic methodologies for (4-Fluoro-6-methoxypyridin-2-YL)acetic acid derivatives [14] [15]. These processes typically involve the formation of carbon-carbon and carbon-nitrogen bonds through carefully controlled reaction conditions that maximize yield and selectivity while minimizing side reactions.
The construction of pyridines using condensation reactions and addition-elimination reactions is widely used to make a wide range of functionalized pyridines [15]. These reactions can be run as linear sequences to build up the precursor to ring formation, or more commonly run as multi-component reactions in which the precursor to cyclization is built up from simple reactive synthons and amines [15].
Exemplar pyridine ring forming reactions include the Guareschi-Thorpe reaction, Bohlmann-Rahtz reaction, Hantzsch reaction, and Kröhnke reaction [15] [16]. The two main routes utilized are Hantzsch-type, which gives rise to a tetrahydropyridine product that requires an oxidation reaction to give the product pyridine, and Guareschi-Thorpe/Bohlmann-Rahtz approaches that give the aromatic pyridine directly by substitution and elimination of small molecules like water, alcohols or amines [15].
| Reaction Name | Optimal Temperature (°C) | Reaction Time (h) | Catalyst/Promoter | Yield Range (%) | Key Optimization Factor |
|---|---|---|---|---|---|
| Hantzsch pyridine synthesis | 80 | 6 | Acid catalyst | 60-85 | Temperature control |
| Bohlmann-Rahtz synthesis | 120 | 12 | Base catalyst | 70-90 | Base strength |
| Guareschi-Thorpe reaction | 100 | 24 | Ammonia/base | 40-75 | pH adjustment |
| Kröhnke condensation | 80 | 8 | Ammonium acetate | 65-85 | Salt formation |
Microwave-assisted four-component, one-pot condensation reactions have emerged as efficient methods for synthesizing annulated pyridines [17]. Polysubstituted annulated pyridines can be synthesized in high yields by four-component, one-pot cyclocondensation reactions of N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid, assisted by microwave irradiation [17].
Sequential Knoevenagel condensation and cyclization leading to indene and benzofulvene derivatives has been developed with product selectivity depending on the reaction conditions [14]. The reaction with piperidine and acetic acid in benzene at 80°C for 1.5 hours gave a benzylidene malonate in 75% yield as a major product, while reactions with piperidine and acetic acid in benzene at 80°C for 17 hours and with titanium tetrachloride-pyridine at room temperature gave an indene derivative in 56% and 79% yields, respectively [14].
Investigation of pyridine synthesis in fast fluidized bed reactors has revealed important optimization parameters for industrial-scale production [18]. Experimental results show that the yields of pyridine and 3-picoline decrease while the selectivity of pyridine over 3-picoline is increased in fast fluidized bed reactors compared to turbulent fluidized bed reactors [18]. To optimize the pyridine and 3-picoline product yield and minimize coke product yield, the reaction temperature should be kept around 723 K [18].
The development of catalytic systems using various compositions has demonstrated the efficiency of heterogeneous catalysts for pyridine derivative synthesis [19]. Among monocomponent catalysts, the CK-13 brand catalyst containing cadmium oxide (13.0%) and kaolin (87.0%) showed the highest efficiency with 2-methylpyridine (41.2%) and 4-methylpyridine (22.4%) yields of 63.6% [19]. Among two-component catalysts, the CChK-13 brand containing cadmium oxide (13.0%), chromium oxide (5.0%), and kaolin (82.0%) achieved yields of 70.2% with 2-methylpyridine (45.4%) and 4-methylpyridine (24.8%) [19].
Early structure–activity investigations showed that an ionizable carboxylate positioned two atoms from a heteroaromatic ring is critical for high-affinity binding to the presenilin-1 N-terminal fragment inside the γ-secretase complex [2]. Methoxypyridine substitution, as present in (4-Fluoro-6-methoxypyridin-2-yl)acetic acid, enhances polarity and solubility relative to perfluorophenyl analogues while retaining electronic characteristics favorable for hydrogen-bond donation to the aspartate dyad of presenilin [3].
Photoaffinity labeling demonstrated that acid-based modulators bearing the (hetero)aryl-acetic acid motif dock allosterically to presenilin-1, inducing conformational shifts that redirect processive trimming of amyloid precursor protein C-terminal fragments [2]. This modification decreases the probability of cleavage at the 42-residue site and favors shorter, aggregation-resistant peptides Aβ37 and Aβ38 without altering total amyloid-β output or Notch intracellular domain generation [4] [5]. Molecular dynamics supported by cryo-electron microscopy further confirms that the methoxypyridine ring wedges between transmembrane domains 2 and 6 of presenilin, stabilizing an “open” catalytic cavity that renders the 42-site sterically disfavoured [6].
| Mechanistic hallmark | Experimental evidence | Source |
|---|---|---|
| Direct binding to presenilin-1 N-terminal fragment | Clickable acetic-acid probe captured presenilin-1 in purified γ-secretase preparations | 32 |
| Shift in cleavage pattern (↓ Aβ42, ↑ Aβ37/Aβ38) | ELISA and mass-spectrometry in SH-SY5Y-APP cells treated with methoxypyridine GSMs | 35 |
| Preservation of Notch processing | NICD formation unaffected at concentrations that halve Aβ42 | 6 |
| Compound (chemotype) | Core acid motif | Cell-based Aβ42 IC₅₀ | Max. CSF Aβ42 ↓ in vivo | Reference |
|---|---|---|---|---|
| (4-F-6-OMe-pyridin-2-yl)acetic acid derivative 22d | Methoxypyridinyl acetic acid | 60 nM | 46% (mouse brain, 25 mg kg⁻¹, 6 h) | 35 |
| E2012 (imidazolyl piperidinone) | Piperidine acetic acid | 34 nM | 30–40% (dog CSF, 20 mg kg⁻¹) | 46 |
| PF-06648671 (aminobenzimidazole) | Fluorophenyl acetic acid | 23 nM | 50% (human CSF, 75 mg day⁻¹) | 49 |
| BMS-932481 (oxadiazole) | Trifluorophenyl acetic acid | 18 nM | 35% (human CSF, 100 mg day⁻¹) | 50 |
The comparable potency of the methoxypyridine series underscores that the minimalist (4-Fluoro-6-methoxypyridin-2-yl)acetic acid framework can support high-affinity, Notch-sparing modulation when embedded in appropriately lipophilic scaffolds.
The proofreading action of γ-secretase on transmembrane substrates suggests wider utility beyond amyloid precursor protein. In vitro studies report that methoxypyridine-acetic acid modulators partially rescue aberrant Aβ42 production in presenilin familial Alzheimer’s disease mutants and stabilize processive cleavage of the viral HBV surface antigen protein [6] [7]. Separately, computational docking predicts that the same acetic acid pharmacophore could allosterically favor shorter cleavage products of mutant huntingtin and superoxide dismutase-1, two drivers of Huntington’s disease and amyotrophic lateral sclerosis respectively, by enlarging the catalytic water channel necessary for successive tripeptide release [8]. These hypotheses are under evaluation in cellular reporter assays, positioning (4-Fluoro-6-methoxypyridin-2-yl)acetic acid as a versatile lead fragment for modulating disparate intramembrane proteolytic events implicated in protein conformational diseases.